molecular formula C17H16Br3N3O4 B12066152 Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester CAS No. 219793-86-9

Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester

Cat. No.: B12066152
CAS No.: 219793-86-9
M. Wt: 566.0 g/mol
InChI Key: MHKRXOHASAVOJD-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with tribromo groups, making it a subject of interest for researchers exploring its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the tribromo groups.

    Condensation Reaction: The brominated pyrazole is then reacted with 4-aminobenzaldehyde to form the Schiff base.

    Esterification: Finally, the Schiff base is esterified with diethyl malonate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it into an amine.

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential in various assays. Its pyrazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the tribromo-pyrazole moiety is particularly interesting for drug development due to its potential interactions with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tribromo groups may enhance these interactions by increasing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester lies in its tribromo-pyrazole structure, which imparts distinct chemical and biological properties not found in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

219793-86-9

Molecular Formula

C17H16Br3N3O4

Molecular Weight

566.0 g/mol

IUPAC Name

diethyl 2-[[4-(3,4,5-tribromopyrazol-1-yl)anilino]methylidene]propanedioate

InChI

InChI=1S/C17H16Br3N3O4/c1-3-26-16(24)12(17(25)27-4-2)9-21-10-5-7-11(8-6-10)23-15(20)13(18)14(19)22-23/h5-9,21H,3-4H2,1-2H3

InChI Key

MHKRXOHASAVOJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C(=O)OCC

Origin of Product

United States

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